molecular formula C9H12N2O2 B602294 2-Hydroxy-N-(pyridin-4-yl)butanamide CAS No. 1864897-67-5

2-Hydroxy-N-(pyridin-4-yl)butanamide

Cat. No. B602294
M. Wt: 180.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-N-(pyridin-4-yl)butanamide” is a chemical compound with the molecular formula C9H12N2O2 . It is used in synthetic chemistry as a building block .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-N-(pyridin-4-yl)butanamide” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “2-Hydroxy-N-(pyridin-4-yl)butanamide” is 180.2 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Heterocyclic Synthesis

  • Fadda et al. (2015) discussed the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, highlighting their reactivity and importance as precursors for heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

Pharmaceutical Ingredient Development

Antimicrobial Applications

  • Darwish et al. (2010) synthesized pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety via 3-oxo-N-(pyridin2-yl)butanamide, showing moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).

properties

IUPAC Name

2-hydroxy-N-pyridin-4-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6,8,12H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVYEIKENQNJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N-(pyridin-4-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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